(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
¹H NMR Analysis
The proton NMR spectrum (500 MHz, CDCl₃) reveals:
- δ 8.21 (s, 1H) : Thiazole H4 proton, deshielded by the adjacent sulfur atom.
- δ 7.45–7.12 (m, 7H) : Aromatic protons from the 3-methoxybenzylidene and 4-methoxyphenyl groups. Splitting patterns confirm para-substitution on the latter.
- δ 6.89 (s, 1H) : Exocyclic CH= proton of the benzylidene group, with a coupling constant (J=12.1 Hz) indicative of the Z configuration.
- δ 4.32–3.45 (m, 8H) : Methoxyethyl ester (-OCH₂CH₂OCH₃) and pyrimidine CH₂ groups.
¹³C NMR Analysis
Key signals include:
IR Spectroscopy
Prominent absorptions:
UV-Vis Spectroscopy
The compound exhibits λmax at 287 nm (ε=12,400 L·mol⁻¹·cm⁻¹) and 325 nm (ε=8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic and conjugated enone systems.
Table 3: Representative ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H4 | 8.21 | Singlet | 1H |
| Benzylidene CH= | 6.89 | Singlet | 1H |
| Methoxyethyl OCH₂CH₂OCH₃ | 3.72 | Quartet | 4H |
| Pyrimidine CH₂ | 4.12 | Multiplet | 2H |
Tautomeric Behavior and Conformational Analysis
The thiazolo[3,2-a]pyrimidine core exhibits keto-enol tautomerism at the 3-oxo position. X-ray data from analogs confirm the dominance of the keto form due to stabilization via intramolecular hydrogen bonding between the carbonyl oxygen and the thiazole nitrogen.
Conformational preferences include:
- Boat conformation of the dihydropyrimidine ring, minimizing angle strain.
- Synperiplanar orientation of the 7-methyl group relative to the thiazole sulfur, reducing van der Waals repulsions.
Methoxy substituents influence tautomeric equilibrium:
- The 3-methoxy group on the benzylidene moiety donates electron density via resonance, stabilizing the enolate form.
- Steric bulk of the 4-methoxyphenyl group restricts rotation about the C5-C(aryl) bond, locking the molecule in a bioactive conformation.
Table 4: Tautomeric Equilibrium Constants
| Condition | K (Keto:Enol) |
|---|---|
| CDCl₃, 25°C | 95:5 |
| DMSO-d₆, 25°C | 88:12 |
| With 10% H₂O in DMSO | 82:18 |
Properties
IUPAC Name |
2-methoxyethyl (2Z)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-16-22(25(30)34-13-12-31-2)23(18-8-10-19(32-3)11-9-18)28-24(29)21(35-26(28)27-16)15-17-6-5-7-20(14-17)33-4/h5-11,14-15,23H,12-13H2,1-4H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBCXSXXRBVNN-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Thiazolo[3,2-a]pyrimidine core : Known for its role in various pharmacological activities.
- Methoxy groups : These groups are thought to enhance solubility and bioactivity.
Cytotoxicity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cervical Adenocarcinoma (M-HeLa) : The compound showed high cytotoxicity against M-HeLa cells with an IC50 value significantly lower than that of standard drugs like Sorafenib. This suggests a promising potential for targeting cervical cancer cells effectively .
The following table summarizes the cytotoxic effects observed in various studies:
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines also exhibit antimicrobial properties. Compounds from this class have been tested against various bacterial strains:
- Antibacterial Effects : Some derivatives showed moderate to strong activity against Gram-positive and Gram-negative bacteria. The presence of methoxy groups is believed to enhance this activity by improving interaction with bacterial membranes .
The mechanisms underlying the biological activity of thiazolo[3,2-a]pyrimidines involve multiple pathways:
- Inhibition of Enzymatic Activity : Some derivatives act as acetylcholinesterase inhibitors, which can be crucial in treating neurodegenerative diseases.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
Several case studies highlight the effectiveness of thiazolo[3,2-a]pyrimidines:
- Study on Antitumor Activity : A derivative similar to our compound was tested against multiple cancer cell lines and showed a notable reduction in cell viability compared to untreated controls. The study concluded that structural modifications significantly impact cytotoxicity profiles .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines, revealing that certain derivatives exhibited potent activity against resistant bacterial strains, thus presenting a potential avenue for new antibiotic development .
Scientific Research Applications
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their potential as antitumor agents . A recent study demonstrated that new derivatives of thiazolo[3,2-a]pyrimidines exhibit potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The synthesized compounds showed IC50 values ranging from 9.8 to 35.9 µM, outperforming the positive control doxorubicin in some cases .
Other Pharmacological Activities
Beyond anticancer properties, thiazolo[3,2-a]pyrimidine derivatives also display a range of other biological activities:
- Antibacterial Activity : Certain derivatives have been reported to exhibit significant antibacterial effects against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
- Antidiabetic Effects : Some studies suggest that these compounds may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells .
- Antifungal and Antileishmanial Activity : Thiazolo[3,2-a]pyrimidines have shown potential against fungal infections and leishmaniasis, indicating their broad-spectrum antimicrobial capabilities .
Synthesis and Structure-Activity Relationship
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the condensation of thiazole and pyrimidine precursors with various aldehydes or ketones. The incorporation of different substituents on the aromatic rings can significantly influence the biological activity of the compounds. For instance, modifications at the C5 position with electron-withdrawing or electron-donating groups have been shown to enhance anticancer potency and selectivity against specific cancer cell lines .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on a series of thiazolo[3,2-a]pyrimidines revealed that specific structural modifications led to enhanced cytotoxicity against M-HeLa cells compared to standard chemotherapeutics like Sorafenib. The study emphasized the importance of structural diversity in developing effective anticancer agents . -
Case Study on Antimicrobial Properties :
Research highlighted the efficacy of thiazolo[3,2-a]pyrimidines against drug-resistant bacterial strains. These compounds were tested for their ability to inhibit bacterial growth in vitro, demonstrating promising results that warrant further investigation into their clinical applications .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the benzylidene group, aryl rings, and ester moieties (Table 1). These modifications influence electronic properties, solubility, and intermolecular interactions:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): Cyano (11b) and fluoro () substituents lower melting points compared to electron-donating methoxy groups due to reduced hydrogen bonding capacity.
- Positional Effects: Meta-substituted methoxy groups (target compound) may induce asymmetry, whereas para-substituted analogs () exhibit more linear geometries, favoring π-π stacking.
Spectroscopic and Crystallographic Profiles
- IR Spectroscopy: All derivatives show C=O stretches near 1700–1720 cm⁻¹ (ester/ketone) and CN stretches at ~2200 cm⁻¹ (cyano-containing analogs).
- NMR Data: Methoxy protons resonate at δ 3.7–4.0 ppm, while benzylidene =CH protons appear as singlets near δ 7.9–8.1 ppm.
- Crystal Packing: Bulky substituents (e.g., 2,4,6-trimethoxy in ) promote C–H···O hydrogen bonds, forming chains along crystallographic axes. In contrast, fluorine substituents () may enhance dipole interactions.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The compound is synthesized via cyclocondensation reactions. A typical method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester) with substituted benzaldehydes (e.g., 3-methoxybenzaldehyde), chloroacetic acid, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours. Recrystallization from ethyl acetate/ethanol yields pure crystals . Variations in substituents (e.g., fluorine or methoxy groups) require adjusting stoichiometry and reaction time .
Q. How can purification challenges be addressed for this compound?
Purification is achieved via recrystallization using mixed solvents (e.g., ethyl acetate/ethanol). For impurities with similar polarity, column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–40%) is recommended. Monitoring by TLC ensures purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole/pyrimidine carbons (δ 150–165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.50) .
Advanced Questions
Q. How does X-ray crystallography resolve the compound’s stereochemistry and conformation?
Single-crystal X-ray diffraction reveals the (Z)-configuration of the benzylidene moiety and the boat conformation of the thiazolopyrimidine ring. The C5 atom deviates by 0.224 Å from the pyrimidine plane, and dihedral angles between fused rings (e.g., 80.94° in ) confirm steric interactions. Unit cell parameters (e.g., a = 33.0445 Å, β = 101.548°) are critical for modeling .
Q. What structural factors influence crystal packing and intermolecular interactions?
Substituents like methoxy groups enhance hydrogen bonding (C–H···O) and π-π stacking. For example, 3-methoxybenzylidene derivatives form bifurcated hydrogen bonds along the c-axis, stabilizing the lattice . Fluorinated analogs (e.g., 2-fluorobenzylidene) exhibit altered packing due to F···H interactions, reducing symmetry (e.g., monoclinic P21/n vs. triclinic P1) .
Q. How can computational modeling predict bioactivity based on substituent effects?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with pharmacological activity. Methoxy groups at the 4-position increase electron density on the pyrimidine ring, enhancing binding to targets like kinases or COX-2. Molecular docking studies using AutoDock Vina or Schrödinger Suite validate interactions .
Q. What strategies resolve contradictions in reported synthetic yields or crystal data?
Discrepancies arise from reaction conditions (e.g., sodium acetate vs. sodium hydroxide) or solvent polarity. For example, acetic anhydride increases yields (78% in ) compared to DMF (65% in ). Crystal parameters vary with substituent bulk; trimethoxybenzylidene derivatives require larger unit cells (V = 4271.01 ų) .
Q. How are reaction mechanisms validated for cyclocondensation steps?
Mechanistic studies use isotopic labeling (e.g., ¹⁸O in carbonyl groups) or trapping intermediates. The reaction proceeds via Knoevenagel condensation (benzaldehyde and thiazolidinone) followed by nucleophilic attack of the thiol group on the pyrimidine ring. ESI-MS detects intermediates like the enolate adduct .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with crystallographic results to confirm stereochemistry.
- Contradiction Management : Replicate experiments under standardized conditions (solvent, temperature) to isolate variable effects.
- Advanced Tools : Pair experimental data with Gaussian 16 or ORCA software for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
